NH2-PEG2-C6-Cl
Description
Historical Context and Evolution of Functionalized Polyethylene (B3416737) Glycol (PEG) Linkers
The journey of polyethylene glycol in biomedical applications began in the 1970s. chempep.combiochempeg.com Initially, researchers conjugated PEG to proteins to decrease their immunogenicity and extend their circulation time in the body. chempep.combiochempeg.comnih.gov This process, known as PEGylation, marked a significant step forward in drug delivery. nih.govrsc.org The first PEGylated drug, Adagen® (pegademase bovine), was approved by the U.S. Food and Drug Administration (FDA) in 1990 for treating severe combined immunodeficiency disease. biochempeg.comrsc.org
These early applications often utilized polydisperse PEGs, which are mixtures of polymers with varying chain lengths. nih.gov However, the 1990s saw a shift towards the development of monodisperse or discrete PEG (dPEG®) linkers. chempep.combroadpharm.com These linkers have a defined molecular weight and a specific number of ethylene (B1197577) oxide units, allowing for more precise and reproducible bioconjugation strategies. broadpharm.com This evolution led to the creation of sophisticated heterobifunctional PEG linkers, which feature different reactive groups at each terminus. chempep.com This design allows for the sequential and controlled conjugation of two different molecules, a critical capability for building complex molecular architectures like ADCs and PROTACs. cd-bioparticles.netjenkemusa.comfujifilm.com
Design Principles of Heterobifunctional Spacers
The design of a heterobifunctional spacer like NH2-PEG2-C6-Cl is a deliberate process aimed at creating a molecule with specific functionalities. unimi.it These linkers, with the general structure X-PEG-Y, possess two different reactive ends (X and Y) that can bond with distinct functional groups on other molecules. cd-bioparticles.netsigmaaldrich.com This design offers superior control over the conjugation process compared to homobifunctional linkers, which have identical reactive groups. sigmaaldrich.compapyrusbio.com The key design principles involve integrating components that control spacing, solubility, flexibility, and reactivity.
Role of Oligoethylene Glycol (PEG2) for Tunable Spacing and Enhanced Solubility
The inclusion of an oligoethylene glycol segment is a cornerstone of modern linker design. The repeating ethylene oxide units of PEG form hydrogen bonds with water, making PEG-containing molecules highly soluble in aqueous environments. chempep.com This property is crucial for improving the solubility of hydrophobic drugs or biomolecules to which the linker is attached. rsc.orgresearchgate.net
In this compound, the "PEG2" component signifies a discrete chain of two ethylene glycol units. This short, defined PEG segment provides several advantages:
Enhanced Solubility : The hydrophilic nature of the PEG2 moiety improves the aqueous solubility of the linker and any conjugate it forms part of. chempep.comresearchgate.net This is particularly important in the development of ADCs, where hydrophobic payloads can cause aggregation. rsc.org
Tunable Spacing : The length of the PEG chain can be precisely controlled to achieve a desired distance between the two conjugated molecules. chempep.comsigmaaldrich.com This spacing can be critical for avoiding steric hindrance and ensuring that the biological activity of the conjugated molecules, such as an antibody's ability to bind its antigen, is maintained. papyrusbio.com
Biocompatibility : PEG is well-established as a biocompatible and low-immunogenicity polymer, making it suitable for in vivo applications. chempep.combroadpharm.com
Significance of the C6 Alkyl Chain in Linker Modularity and Conformational Flexibility
Conformational Flexibility : Alkyl chains possess rotational freedom around their carbon-carbon single bonds, which imparts conformational flexibility to the linker. chempep.comleigroup.cn This flexibility can be important for allowing the conjugated molecules to adopt optimal orientations for interaction, for instance, enabling a PROTAC molecule to simultaneously engage a target protein and an E3 ligase. nih.gov The length of the alkyl chain can influence the crystal packing and molecular geometry of the final conjugate. leigroup.cnresearchgate.net
Linker Modularity : The C6 chain acts as a modular spacer component. In linker design, varying the length of the alkyl chain (e.g., C3, C6, C8) is a common strategy to systematically study how the distance between conjugated moieties affects the biological function of the final construct. nih.govresearchgate.netidtdna.com This modularity allows for the fine-tuning of a conjugate's properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h1-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUJBZQEHFSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Nh2 Peg2 C6 Cl
Strategies for Selective Terminal Amine Functionalization of Oligoethylene Glycols (PEG2)
The introduction of a primary amine at a specific terminus of a diethylene glycol precursor is a critical step in the synthesis of NH2-PEG2-C6-Cl. This transformation requires the conversion of a terminal hydroxyl group into an amine. Several reliable methodologies have been established for this purpose, each with distinct advantages regarding reaction conditions, yields, and compatibility with other functional groups. These methods typically involve the initial activation of the hydroxyl group to create a better leaving group, followed by nucleophilic substitution with an amine surrogate and subsequent conversion to the free amine.
Halogenation/Sulfonylation followed by Nucleophilic Substitution with Amine Precursors
A robust and widely employed strategy for converting hydroxyl groups to amines involves a two-step process: activation via sulfonylation followed by nucleophilic substitution. google.com The terminal hydroxyl group of a PEG derivative is first converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These sulfonate esters are excellent leaving groups for SN2 reactions. researchgate.netnih.gov
The sulfonylation is typically achieved by reacting the PEG-alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (TEA). google.com The base neutralizes the HCl generated during the reaction. Once the PEG-sulfonate is formed, it can undergo nucleophilic substitution with a variety of nitrogen nucleophiles. google.com Direct amination with concentrated aqueous ammonia can be used; however, this method can lead to side products, including the hydrolysis of the sulfonate ester back to the hydroxyl group, which is a significant concern, especially with higher molecular weight PEGs. google.com
A more controlled approach is the Gabriel synthesis, which utilizes potassium phthalimide as the nitrogen nucleophile. The phthalimide anion displaces the sulfonate ester, forming a PEG-phthalimide intermediate. The final primary amine is then liberated by hydrazinolysis (reaction with hydrazine) or acidic hydrolysis. nih.gov
Table 1: Comparison of Sulfonylation Reagents for Hydroxyl Activation
| Reagent | Name | Leaving Group | Key Characteristics |
|---|---|---|---|
| TsCl | p-Toluenesulfonyl chloride | Tosylate (-OTs) | Forms a crystalline tosylate, often easier to purify. |
| MsCl | Methanesulfonyl chloride | Mesylate (-OMs) | More reactive than TsCl; mesylates are sometimes less stable. |
| NsCl | Nosyl chloride | Nosylate (-ONs) | Very good leaving group; can be cleaved under milder conditions. |
| BsCl | Brosyl chloride | Brosylate (-OBs) | Good leaving group, similar reactivity to tosylate. |
| TsCl | Tresyl chloride | Tresylate (-OTres) | Highly reactive leaving group, suitable for efficient substitution. google.com |
Azido-Reduction Approaches to Primary Amines
The azido-reduction pathway is one of the most efficient and high-yielding methods for introducing a primary amine group onto a PEG chain. nih.gov This multi-step process offers the advantage of using a highly reliable nucleophile (azide) and a mild, selective reduction step that preserves other functionalities. wikipedia.org
The synthesis begins similarly to the previously described method, with the activation of the terminal hydroxyl group as a sulfonate ester (tosylate or mesylate). nih.gov The activated PEG is then treated with an azide salt, typically sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The azide ion displaces the sulfonate group via an SN2 reaction to form a terminal PEG-azide. This reaction is generally very efficient and goes to completion. google.com
The final step is the reduction of the azide to the primary amine. Several methods are available for this transformation:
Staudinger Reduction: This is a very mild and highly chemoselective method that involves treating the azide with a phosphine, most commonly triphenylphosphine (PPh3). wikipedia.orgcommonorganicchemistry.com An iminophosphorane intermediate is formed, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. wikipedia.orgalfa-chemistry.com The high selectivity of this reaction makes it suitable for substrates with other sensitive functional groups. acs.org
Catalytic Hydrogenation: The azide can be reduced using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is very effective but may not be compatible with molecules containing other reducible groups (e.g., alkynes, alkenes).
Metal-Mediated Reduction: Reagents such as zinc dust in the presence of ammonium (B1175870) chloride (NH4Cl) provide a convenient and effective method for reducing the azide to an amine under relatively mild conditions. nih.gov
Table 2: Common Reagents for Azide Reduction
| Method | Reagents | Key Features |
|---|---|---|
| Staudinger Reduction | Triphenylphosphine (PPh3), then H2O | Very mild and chemoselective; byproduct (Ph3P=O) can sometimes be difficult to remove. commonorganicchemistry.com |
| Catalytic Hydrogenation | H2, Pd/C | High yield, clean reaction; not compatible with reducible functional groups. |
| Metal Reduction | Zn, NH4Cl | Cost-effective and efficient; avoids the use of phosphine reagents. nih.gov |
| Hydride Reduction | LiAlH4 | Powerful reducing agent, but less selective and requires anhydrous conditions. |
Mitsunobu Reaction and Hydrazine Addition Pathways
The Mitsunobu reaction provides a direct route to convert a primary alcohol into various functional groups, including a protected amine, in a single step under mild conditions. researchgate.net For amine synthesis, the reaction involves condensing the PEG-alcohol with a nitrogen nucleophile like phthalimide in the presence of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Controlled Introduction of the C6 Alkyl Chain and Terminal Chloroalkane Moiety
The synthesis of this compound also requires the incorporation of a six-carbon alkyl chain terminating in a chlorine atom. This is achieved by using a suitable C6-chloroalkane building block and covalently linking it to the diethylene glycol unit.
Synthesis of C6-Chloroalkane Building Blocks and Derivatives
The most common and practical building block for this purpose is 6-chloro-1-hexanol. guidechem.com This bifunctional molecule contains a hydroxyl group at one end, which can be used for linkage to the PEG chain, and a stable chloro group at the other end.
6-Chloro-1-hexanol can be synthesized from 1,6-hexanediol. chemicalbook.com A key challenge in this synthesis is the selective mono-chlorination of the diol. researchgate.net One common method involves reacting 1,6-hexanediol with concentrated hydrochloric acid (HCl). chemicalbook.com By controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the mono-substituted product over the di-substituted 1,6-dichlorohexane. researchgate.net Another approach involves using cyanuric chloride in DMF, which has been shown to produce 6-chlorohexanol from 1,6-hexanediol in high yield. chemicalbook.com
Alternatively, other derivatives like 1-bromo-6-chlorohexane can be used. This haloalkane is particularly useful for Williamson ether synthesis, where it can react with an alkoxide derived from a PEG-alcohol.
Strategies for Covalent Linkage to Oligoethylene Glycol Precursors
The covalent attachment of the C6-chloroalkane moiety to the diethylene glycol precursor is most commonly achieved through an etherification reaction, forming a stable ether linkage (-O-).
The Williamson ether synthesis is the most prominent method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group on the PEG precursor to form an alkoxide, followed by nucleophilic attack of this alkoxide on an alkyl halide, such as 6-chloro-1-bromohexane or 6-chlorohexyl tosylate.
A plausible synthetic route for this compound could start with mono-protection of diethylene glycol (e.g., as a benzyl ether). The remaining free hydroxyl group is deprotonated with a strong base like sodium hydride (NaH) to form the sodium alkoxide. This alkoxide is then reacted with 1-bromo-6-chlorohexane. The bromo- end is more reactive than the chloro- end in SN2 reactions, allowing for selective ether formation. After the ether linkage is formed, the benzyl protecting group is removed by hydrogenolysis, revealing the terminal hydroxyl group. This hydroxyl group can then be converted to a primary amine using one of the methods described in section 2.1 (e.g., tosylation, azidation, and Staudinger reduction).
Convergent and Modular Synthesis Pathways for this compound
Convergent and modular synthesis strategies are highly favored for the construction of complex molecules like this compound due to their efficiency and flexibility. In a convergent approach, different fragments of the target molecule are synthesized separately and then coupled together in the later stages. This is in contrast to a linear synthesis where the molecule is built step-by-step in a sequential manner. The modular nature of these pathways allows for the easy modification of individual components (the amine, the PEG spacer, and the alkyl halide chain) to create a library of linkers with varying properties.
One possible modular route involves starting with a commercially available or synthesized Boc-protected amino-PEG alcohol, such as t-boc-N-amido-PEG2-alcohol . This intermediate provides the amine and PEG2 components in a protected form. The hydroxyl group of this molecule can then be reacted with a suitable six-carbon electrophile that also contains a chloro group. For instance, reaction with 6-chloro-1-iodohexane or a similar bifunctional hexane derivative under appropriate conditions (e.g., Williamson ether synthesis) would couple the C6-Cl chain to the PEG moiety. The final step would then be the deprotection of the Boc group to yield the free amine of this compound.
Alternatively, a precursor such as 1-(2-(2-azidoethoxy)ethoxy)-6-chlorohexane represents another modular starting point. In this case, the azide group serves as a stable precursor to the amine. The synthesis would involve the initial coupling of a diethylene glycol unit with 6-chloro-1-hexanol, followed by conversion of the remaining hydroxyl group to an azide, for example, through a mesylation and subsequent displacement with sodium azide. The final step is the reduction of the azide to the primary amine, which can be achieved with high efficiency using reagents like triphenylphosphine (the Staudinger reaction) or by catalytic hydrogenation. This approach offers the advantage of carrying a stable amine precursor through the synthesis, which can prevent undesired side reactions.
The table below outlines a hypothetical convergent synthesis plan for this compound, highlighting the modular components.
| Module 1: Amine-PEG Unit | Module 2: Alkyl Halide Unit | Coupling & Deprotection |
| Boc-NH-PEG2-OH | I-C6H12-Cl | 1. Williamson Ether Synthesis 2. Acidic deprotection of Boc group |
| N3-PEG2-OH | Br-C6H12-Cl | 1. Williamson Ether Synthesis 2. Reduction of azide (e.g., H2/Pd) |
Orthogonal Protecting Group Strategies in Bifunctional Linker Synthesis
The successful synthesis of heterobifunctional linkers like this compound is critically dependent on the use of orthogonal protecting groups. nih.gov Orthogonal protecting groups are distinct chemical moieties that can be removed under specific and different reaction conditions, without affecting other protecting groups present in the molecule. nih.gov This allows for the selective unmasking and reaction of different functional groups at various stages of the synthesis.
In the context of this compound synthesis, the primary amine is the key functionality that requires protection to prevent it from reacting out of turn. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.org
A typical orthogonal strategy for synthesizing a molecule like this compound would involve protecting the amine as a Boc-carbamate. This allows for subsequent chemical transformations to be carried out on the other end of the molecule, such as the introduction of the chloro-hexane moiety, without affecting the amine. Once the rest of the molecule is assembled, the Boc group can be selectively removed to reveal the primary amine, making it available for conjugation to a target molecule.
The table below illustrates the concept of orthogonal protecting groups commonly used in the synthesis of complex molecules, including bifunctional linkers.
| Protecting Group | Functional Group Protected | Deprotection Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Amine | Mild Acid (e.g., TFA) | Stable to base, hydrogenation |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Mild Base (e.g., Piperidine) | Stable to acid, hydrogenation |
| Cbz (Carboxybenzyl) | Amine | Hydrogenolysis (H2/Pd) | Stable to mild acid and base |
| TBDMS (tert-butyldimethylsilyl) | Alcohol | Fluoride ion (e.g., TBAF) | Stable to a wide range of non-acidic conditions |
For the synthesis of this compound, a precursor like t-Boc-N-amido-PEG2-C6-Cl is a key intermediate where the amine is protected by a Boc group. medchemexpress.comimmunomart.org This allows for the purification and handling of the linker before the final deprotection step to yield the reactive amine. The use of such a protected intermediate is a hallmark of a well-designed orthogonal synthetic strategy, ensuring the final product is obtained with high purity and is ready for its intended application in bioconjugation or the synthesis of PROTACs. medchemexpress.com
Mechanistic Studies of Nh2 Peg2 C6 Cl Reactivity in Bioconjugation and Materials Science
Amine Reactivity Mechanisms in NH2-PEG2-C6-Cl Mediated Conjugations
The primary amine group in this compound acts as a potent nucleophile, readily participating in several well-established conjugation chemistries. These reactions are fundamental for attaching the linker to biomolecules, surfaces, or other chemical entities.
Nucleophilic Alkylation Reactions with Electrophilic Partners (e.g., Activated Esters, Isocyanates)
The nucleophilic nature of the primary amine allows it to react with various electrophilic functional groups, forming stable covalent linkages.
Reaction with Activated Esters (e.g., N-Hydroxysuccinimide Esters): Primary amines react efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form robust amide bonds. This reaction is highly favored under mild conditions, typically at a pH range of 7-9 and moderate temperatures (5-25°C), making it suitable for bioconjugation with sensitive biomolecules like proteins and peptides. The formation of the amide bond is a cornerstone of many PEGylation strategies. biochempeg.comadcreview.comcreativepegworks.com
Reaction with Isocyanates: Primary amines react with isocyanates to yield urea (B33335) linkages. This reaction is also generally facile and occurs under mild conditions, contributing to the versatility of amine-functionalized linkers in forming stable conjugates. biochempeg.comcreativepegworks.comacs.orgresearchgate.net
Reductive Amination Pathways with Aldehyde Groups
Reductive amination provides another critical route for amine conjugation, typically resulting in the formation of a stable secondary amine linkage.
Mechanism: The primary amine of this compound first reacts with an aldehyde group to form an intermediate imine (Schiff base). This imine is then reduced in situ using a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN), to yield a stable secondary amine. The pH of the reaction environment plays a crucial role in optimizing the efficiency of this process. biochempeg.comadcreview.comcreativepegworks.comias.ac.inresearchgate.netcreativepegworks.commedchemexpress.com
General Considerations for Amine-Alkyl Halide Reactions (SN2)
While the primary amine is often used as a nucleophile reacting with other electrophilic species, it can also participate in SN2 reactions with alkyl halides.
SN2 Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of an alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond. ucalgary.capearson.commnstate.edumasterorganicchemistry.comlibretexts.orgsavemyexams.comchemguide.co.ukstudymind.co.uk
Potential for Over-Alkylation: A significant consideration in amine alkylation is the potential for polyalkylation. The amine product (primary, secondary, or tertiary) remains nucleophilic and can react with further molecules of the alkyl halide. This can lead to a mixture of products, including secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts, making it challenging to achieve selective mono-alkylation. ucalgary.camnstate.edumasterorganicchemistry.comlibretexts.orgsavemyexams.comchemguide.co.uk To mitigate this, a large excess of the amine or specific reaction conditions might be employed.
Chloroalkane Reactivity Mechanisms in this compound Conjugations
The terminal chloroalkane group on this compound serves as an electrophilic handle, enabling conjugation through nucleophilic substitution reactions. The hexyl chain (C6) provides a flexible spacer between the reactive termini.
Nucleophilic Substitution Reactions with Biological Nucleophiles (e.g., Thiols, Amines)
The chloroalkane moiety is susceptible to nucleophilic attack, particularly by soft nucleophiles.
SN2 Reaction with Nucleophiles: The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of chlorine, which acts as a leaving group. Nucleophiles attack this carbon atom, displacing the chloride ion in an SN2 reaction. pearson.comstudymind.co.uksavemyexams.comlibretexts.orgncert.nic.in
Reaction with Thiols: Biological nucleophiles such as thiols (e.g., cysteine residues in proteins) can readily react with chloroalkanes. This reaction typically forms a stable thioether linkage, a common strategy in bioconjugation for site-specific labeling. adcreview.com
Reaction with Amines: Primary and secondary amines can also act as nucleophiles towards the chloroalkane end, forming new C-N bonds and leading to secondary or tertiary amine linkages, respectively. ucalgary.camnstate.edumasterorganicchemistry.comlibretexts.orgsavemyexams.comchemguide.co.ukstudymind.co.ukchemguide.co.uk
Reactivity: The chloride group in compounds like this compound exhibits notable nucleophilic substitution efficiency in alkylation reactions.
Specific Mechanistic Aspects of Chloroalkane-Mediated Tagging (e.g., HaloTag System)
The chloroalkane functionality is central to specific protein labeling technologies, most notably the HaloTag system.
HaloTag System: The HaloTag system employs a genetically engineered haloalkane dehalogenase enzyme that forms a covalent bond with synthetic ligands containing a chloroalkane linker. researchgate.netacs.orgglenresearch.comacs.orgnih.gov
Mechanism of Tagging: The enzyme's active site contains a nucleophilic aspartate residue (Asp106) which attacks the α-methylene chloride of the chloroalkane linker. This nucleophilic attack leads to the displacement of the chloride and the formation of a covalent ester linkage between the enzyme and the ligand. A specific mutation (H272F) in the dehalogenase stabilizes this ester bond, making the labeling essentially irreversible under physiological conditions. researchgate.netglenresearch.comacs.orgnih.gov
Application of this compound: Linkers like this compound, possessing a chloroalkane end, are well-suited for such tagging strategies. The amine terminus can be pre-functionalized with a desired moiety (e.g., a fluorescent dye, a drug, or a surface-binding group), and the chloroalkane end then serves as the reactive handle for covalent attachment to a target molecule or surface via mechanisms analogous to those employed in the HaloTag system.
Data Tables
Table 1: Amine Conjugation Pathways for this compound
| Reaction Type | Electrophilic Partner | Resulting Linkage | Typical Conditions | References |
| Nucleophilic Acylation | Activated Esters (e.g., NHS) | Amide | pH 7-9, 5-25°C, mild | biochempeg.comadcreview.comcreativepegworks.com |
| Nucleophilic Addition | Isocyanates | Urea | Mild | biochempeg.comcreativepegworks.com |
| Reductive Amination | Aldehydes (followed by reduction) | Secondary Amine | pH-dependent, reducing agent (e.g., NaBH4) | biochempeg.comadcreview.comcreativepegworks.com |
| Nucleophilic Alkylation (SN2) | Alkyl Halides | Tertiary Amine | Varies; potential for polyalkylation | ucalgary.camnstate.edusavemyexams.com |
Table 2: Chloroalkane Reactivity of this compound with Nucleophiles
| Nucleophile | Resulting Linkage | Reaction Mechanism | Typical Conditions | References |
| Thiols | Thioether | SN2 | Mild | adcreview.com |
| Amines | Secondary/Tertiary Amine | SN2 | Mild | ucalgary.camnstate.edumasterorganicchemistry.com |
| Haloalkane Dehalogenase (e.g., HaloTag enzyme) | Covalent Ester | Nucleophilic Substitution (Enzymatic) | Physiological conditions, specific enzyme interaction | researchgate.netglenresearch.comacs.org |
Compound List
this compound
N-Hydroxysuccinimide (NHS)
Isocyanates
Aldehydes
Sodium Borohydride (NaBH4)
Sodium Cyanoborohydride (NaBH3CN)
Alkyl Halides
Thiols (e.g., Cysteine)
Haloalkane Dehalogenase (e.g., HaloTag enzyme)
Advanced Characterization Techniques for Nh2 Peg2 C6 Cl and Its Conjugates
Spectroscopic Analysis of NH2-PEG2-C6-Cl Functionalization
Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Fidelity, Purity, and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for confirming the structure, purity, and end-group fidelity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The integration of these signals allows for the quantitative assessment of the relative number of protons in each segment, thereby verifying the structural composition and end-group presence.
The amine protons (-NH₂) typically appear as a broad singlet in the region of δ 2.5–3.0 ppm, influenced by solvent and protonation state.
The methylene (B1212753) protons of the PEG chain (-O-CH₂-CH₂-O-) are expected to resonate as a multiplet or triplet around δ 3.6–3.7 ppm, characteristic of ethylene (B1197577) glycol units adjacent to oxygen atoms.
The hexyl chain protons (-C₆H₁₂-Cl) will appear in the aliphatic region. The protons on the carbon directly bonded to chlorine (-CH₂-Cl) typically resonate around δ 3.5–3.6 ppm, while the internal methylene protons of the hexyl chain will be observed between δ 1.2–1.8 ppm.
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary structural information by identifying unique carbon environments. The spectrum would show signals for the carbon attached to the amine group, the carbons within the PEG ether linkages, and the carbons of the hexyl chain, including the carbon bearing the chlorine atom.
The presence of sharp, well-defined signals and the absence of significant extraneous peaks in both ¹H and ¹³C NMR spectra are indicative of high purity.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -NH₂ | 2.5–3.0 | s (broad) | Amine protons |
| -O-CH₂-CH₂-O- | 3.6–3.7 | m | PEG methylene protons |
| -CH₂-Cl | 3.5–3.6 | t | Terminal hexyl methylene |
| -(CH₂)₄- | 1.2–1.8 | m | Internal hexyl methylene protons |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound, confirming its chemical composition.
Amine Group (N-H): Absorption bands in the region of 3300–3400 cm⁻¹ correspond to N-H stretching vibrations. A bending vibration may also be observed around 1600 cm⁻¹.
Ether Linkages (C-O): The PEG chain is identified by strong absorption bands associated with C-O stretching vibrations, typically found between 1100–1150 cm⁻¹. These broad bands are characteristic of the ether backbone.
Aliphatic C-H: Stretching vibrations for the C-H bonds in the PEG and hexyl chain appear in the 2800–3000 cm⁻¹ region.
Alkyl Chloride (C-Cl): A C-Cl stretching vibration band is expected in the fingerprint region, typically between 600–800 cm⁻¹.
The presence of these characteristic bands validates the successful incorporation of the amine, PEG, and chloro-hexyl functionalities.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group/Bond | Assignment |
| 3300–3400 | N-H stretching | Amine group |
| 2800–3000 | C-H stretching | Aliphatic (PEG and hexyl) |
| 1600 | N-H bending | Amine group |
| 1100–1150 | C-O stretching | PEG ether linkage |
| 600–800 | C-Cl stretching | Alkyl chloride |
UV-Visible Absorbance Spectroscopy for Conjugate Analysis
This compound, being composed of aliphatic chains and ether linkages, does not possess significant absorption in the UV-Visible spectrum. Consequently, UV-Vis spectroscopy is not used for its direct characterization. However, it becomes a critical tool when this compound is conjugated to molecules that do absorb UV-Vis light, such as proteins or fluorescent dyes. In such applications, UV-Vis spectroscopy is used to:
Quantify Conjugation: By measuring the absorbance of the chromophore-containing molecule before and after the conjugation reaction, the extent of linker attachment can be determined.
Monitor Reaction Progress: Changes in absorbance over time can track the kinetics of the conjugation process.
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry is indispensable for confirming the precise molecular weight and assessing the purity of this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry
MALDI-ToF MS is a sensitive technique for determining the molecular weight of molecules like this compound.
Molecular Weight Confirmation: For this compound (C10H22ClNO2), the monoisotopic molecular weight is approximately 223.13 Da. The MALDI-ToF mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 224.14, or other adducts, thus confirming the molecular mass.
Purity Assessment: A high-purity sample will yield a spectrum dominated by the molecular ion peak, with minimal signals from impurities. The absence of significant peaks at other mass-to-charge ratios indicates good purity.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value (Da) | Technique | Expected Observation |
| Monoisotopic Mass | 223.13 | MS | Confirms molecular formula |
| [M+H]⁺ Ion | ~224.14 | MALDI-ToF | Primary peak for molecular weight confirmation |
| Purity | N/A | MALDI-ToF | Absence of significant other peaks |
Chromatographic Separations for Homogeneity and Purity Evaluation
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC), are vital for evaluating the homogeneity and purity of this compound.
HPLC: Reversed-phase HPLC (RP-HPLC) or normal-phase HPLC can effectively separate this compound from residual starting materials, synthetic by-products, or degradation products based on differences in polarity or affinity to the stationary phase. A pure sample is typically characterized by a single, sharp elution peak at a specific retention time under defined chromatographic conditions.
SEC/GPC: While primarily used for higher molecular weight polymers to determine molecular weight distribution, Size Exclusion Chromatography (SEC) can also assess the homogeneity of smaller molecules like this compound. A narrow elution peak indicates a homogeneous sample with minimal variation in size or molecular weight.
These chromatographic methods provide quantitative measures of purity and confirm the absence of significant impurities that could compromise subsequent conjugation reactions or the performance of the final product.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for characterizing polymers and conjugates, including those involving PEG linkers chempep.com. For this compound and its conjugates, SEC can determine the molecular weight distribution of the PEG chain itself, assess the purity of the linker by separating it from smaller impurities or unreacted starting materials, and crucially, evaluate the size and aggregation state of larger conjugates formed through its use. It can reveal the presence of dimers, higher-order aggregates, or unreacted components in a conjugation mixture. The PEG chain's inherent flexibility and solubility contribute to its hydrodynamic radius, which SEC can accurately measure.
Illustrative SEC Data for a this compound Conjugate:
| Peak Name | Retention Time (min) | Molecular Weight (Da) | % Area |
| Conjugate | 15.2 | 55,000 | 85.5 |
| Aggregates | 13.5 | >100,000 | 5.2 |
| Unreacted Linker | 22.1 | ~300 | 9.3 |
Note: This table is illustrative and represents typical data obtained from SEC analysis of a PEGylated conjugate. Specific retention times and molecular weights depend on the SEC column, mobile phase, and the exact nature and size of the conjugate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone for assessing the purity and quantifying the amount of small molecules and conjugates. RP-HPLC separates compounds based on their hydrophobicity, with more hydrophobic molecules retained longer on the stationary phase. For this compound, RP-HPLC can effectively separate the linker from polar or non-polar impurities, providing a quantitative measure of its purity, often reported as >98% medkoo.com. When used for conjugates, RP-HPLC can monitor the progress of conjugation reactions, identify reaction byproducts, and determine the purity of the final conjugated product. The combination of HPLC with mass spectrometry (LC-MS) offers even more detailed characterization by providing molecular weight information for each separated peak nih.gov.
Illustrative RP-HPLC Data for this compound:
| Peak Name | Retention Time (min) | Purity (%) | Detection Wavelength (nm) |
| This compound | 4.8 | 98.7 | 210 |
| Impurity 1 | 3.5 | 0.8 | 210 |
| Impurity 2 | 6.1 | 0.5 | 210 |
Note: This table is illustrative and represents typical data obtained from RP-HPLC analysis of this compound. Actual retention times and purity values are dependent on the specific HPLC column, mobile phase gradient, and detection parameters used.
Microscopic and Scattering Methods for Conjugate Morphology and Size
Beyond chromatographic analysis, microscopic and scattering techniques provide critical insights into the physical characteristics of this compound conjugates, particularly when these conjugates form nanoparticles or are immobilized on surfaces.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or molecules in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is inversely proportional to particle size, allowing for the calculation of an average particle diameter and the polydispersity index (PDI). For conjugates formed using this compound, such as in the formation of drug-loaded nanoparticles or self-assembled structures, DLS is essential for characterizing their size in solution, which directly impacts their behavior in biological systems (e.g., circulation time, cellular uptake). A low PDI value indicates a narrow size distribution, suggesting a monodisperse population of particles.
Illustrative DLS Data for this compound Conjugate Nanoparticles:
| Parameter | Value | Units |
| Average Particle Size | 120 | nm |
| Polydispersity Index (PDI) | 0.15 | - |
| Peak 1 Size | 115 | nm |
| Peak 1 % Intensity | 92 | % |
| Peak 2 Size | 250 | nm |
| Peak 2 % Intensity | 8 | % |
Note: This table is illustrative and represents typical data obtained from DLS analysis of nanoparticles formed using a PEG-based linker. The specific values depend on the formulation and conjugation process.
Research Applications of Nh2 Peg2 C6 Cl in Chemical Biology and Materials Science
Precision Bioconjugation with NH2-PEG2-C6-Cl
This compound is particularly valuable in bioconjugation due to its ability to link biomolecules with high specificity. Its structure allows for the controlled attachment of different functional groups or molecules to biological targets.
The primary amine group on this compound can be used to functionalize proteins and peptides. For instance, it can react with the N-terminus or lysine (B10760008) side chains of proteins, which possess carboxylic acid groups that can be activated (e.g., with N-hydroxysuccinimide esters) for conjugation biochempeg.com. Alternatively, the chloride end can react with nucleophilic residues on peptides or proteins, such as cysteine thiols or lysine amines, under specific reaction conditions. This enables the precise attachment of labels, drugs, or other functional moieties to specific sites, leading to homogeneous conjugates with predictable properties. While specific research findings detailing site-specific protein modification with this compound are not extensively detailed in the provided search snippets, its chemical structure is well-suited for such applications, common for amine- and halide-terminated linkers in bioconjugation strategies biochempeg.comfujifilm.compurepeg.com.
The ability of this compound to create stable conjugates makes it useful in developing molecular probes for biological systems. By attaching fluorescent dyes, radioactive isotopes, or affinity tags to biomolecules or small molecules, researchers can create probes for imaging, diagnostics, or targeted delivery. The linker's structure can influence the probe's solubility, stability, and pharmacokinetic profile. For instance, the PEG component can enhance water solubility and reduce immune responses, while the hexyl spacer provides a defined distance between the conjugated entities. While specific examples of molecular probes developed using this compound are not detailed in the provided literature, its application in PROTAC synthesis—which are essentially molecular tools for targeted protein degradation—demonstrates its utility in creating sophisticated biologically active molecules glpbio.comchemsrc.comvulcanchem.com.
This compound in Engineered Material Systems
Beyond bioconjugation, this compound finds applications in materials science, particularly in modifying surfaces and constructing polymeric networks.
The bifunctional nature of this compound allows it to anchor to various surfaces and introduce new functionalities. For example, the chloride end could react with surface-bound amines or thiols, or the amine end could react with surface-bound carboxylic acids or activated esters. This process can be used to modify the surface properties of nanoparticles or planar substrates, imparting characteristics such as improved biocompatibility, altered surface energy, or the ability to bind specific molecules. While direct examples of this compound in nanoparticle functionalization are not explicitly detailed, similar PEG-based linkers are widely used for this purpose, suggesting its potential in creating functionalized surfaces for applications in diagnostics, drug delivery, and biosensing uni-marburg.de. The PEG chain contributes to stealth properties, reducing non-specific protein adsorption.
This compound can act as a crosslinking agent or a building block in the synthesis of hydrogels and polymeric scaffolds. The amine and chloride functionalities can participate in polymerization or crosslinking reactions to form three-dimensional networks. For instance, it could be used in conjunction with other difunctional monomers to create PEG-based hydrogels, which are known for their biocompatibility and high water content, making them suitable for tissue engineering and drug delivery nih.govresearchgate.net. The specific length of the PEG2 chain and the C6 spacer would influence the mesh size, mechanical properties, and degradation rate of the resulting hydrogel or scaffold.
Computational Modeling and Theoretical Investigations of Nh2 Peg2 C6 Cl Systems
Quantum Chemical Calculations for Reaction Mechanisms and Energetics of Amine and Alkyl Halide Functionalities
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in dissecting the reaction mechanisms and energetics associated with the functional groups of NH2-PEG2-C6-Cl. The amine (-NH2) group, being nucleophilic, and the alkyl chloride (-C6-Cl) group, being electrophilic, are key sites for chemical transformations. DFT calculations can elucidate reaction pathways, identify transition states, and determine activation energies for reactions involving these groups, such as nucleophilic substitution reactions at the alkyl halide terminus or reactions involving the amine functionality nih.govresearchgate.netnih.gov. These studies help predict the intrinsic reactivity of the linker and its potential to undergo desired chemical modifications during synthesis or conjugation processes. For instance, studies on PEGylated molecules have used DFT to understand the electronic properties and reactivity of functional groups, providing data on charge distribution and potential reaction sites researchgate.net.
Predictive Modeling for Optimal Linker Design and Structure-Function Relationships
Predictive modeling, including Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), plays a vital role in optimizing linker design and understanding structure-function relationships for molecules like this compound aragen.comfrontiersin.orgnih.govdigitellinc.comacs.orgacs.orgnih.govdiva-portal.org. By correlating specific structural features of a linker with its performance attributes (e.g., solubility, permeability, stability, binding affinity), these computational approaches can guide the rational design of new linkers or modifications to existing ones. For PROTACs, for instance, linker length, flexibility, and chemical composition are critical for forming stable ternary complexes and achieving efficient target degradation aragen.comnih.gov. Studies on Antibody-Drug Conjugates (ADCs) have demonstrated how computational modeling can predict the impact of linker modifications on aggregation propensity, stability, and drug release digitellinc.comacs.orgnih.gov. QSAR models can predict properties like bystander killing effects or efflux based on molecular descriptors, aiding in the selection of optimal linker structures digitellinc.com. Furthermore, understanding how linker architecture influences conformational behavior and cell permeability is key to optimizing drug delivery systems nih.gov.
Q & A
Q. What are the critical physicochemical properties of NH2-PEG2-C6-Cl that influence its experimental utility?
this compound has a molecular weight of 223.74 g/mol, a predicted density of 1.010±0.06 g/cm³, and high solubility in DMSO (100 mg/mL or 446.95 mM) . These properties are essential for handling in solution-based assays. The PEG spacer (2 ethylene glycol units) balances hydrophilicity and steric flexibility, while the C6-Cl terminal group enables nucleophilic substitution reactions for covalent conjugation to target molecules. Researchers should verify solubility in their specific buffer systems to avoid precipitation during PROTAC synthesis .
Q. How does this compound function as a PROTAC linker, and what experimental steps ensure its proper integration into PROTAC molecules?
this compound connects an E3 ubiquitin ligase ligand (e.g., VHL or CRBN) to a target protein ligand. The amine (-NH2) group reacts with activated carboxylates (e.g., NHS esters), while the chlorohexyl (-C6-Cl) group undergoes nucleophilic substitution with thiols or amines. To validate successful conjugation, researchers should:
Q. What are the recommended storage conditions for this compound to maintain stability?
Store the compound at -20°C in anhydrous DMSO aliquots to prevent hydrolysis of the chlorohexyl group. Repeated freeze-thaw cycles should be avoided, as they may degrade the PEG spacer .
Advanced Research Questions
Q. How can researchers resolve contradictions in PROTAC activity data when using this compound as a linker?
Discrepancies in degradation efficacy may arise from:
- Linker length : The short PEG2 spacer may limit ternary complex formation. Compare with longer PEG variants (e.g., PEG4) to assess steric effects .
- Solubility mismatches : Ensure the PROTAC’s solubility matches cellular assay conditions (e.g., use co-solvents like cyclodextrins for hydrophobic ligands) .
- Off-target binding : Perform proteome-wide ubiquitination profiling to identify non-specific targets .
Q. What methodologies optimize the synthesis of this compound-derived PROTACs for in vivo vs. in vitro studies?
- In vitro : Prioritize aqueous solubility by conjugating hydrophilic target ligands (e.g., kinase inhibitors with polar substituents).
- In vivo : Introduce PEGylation or lipid tags to enhance plasma stability and tissue penetration. Validate pharmacokinetics via LC-MS/MS monitoring of blood samples .
Q. How does the chlorohexyl group in this compound impact reaction kinetics during PROTAC assembly?
The -C6-Cl group reacts with thiols (e.g., cysteine residues) at a rate dependent on pH and temperature. At pH 7.4 and 25°C, the reaction half-life is ~2 hours, but accelerates under basic conditions (pH 8.5–9.0). Researchers should:
- Use Michaelis-Menten kinetics to model conjugation efficiency.
- Quench unreacted chlorohexyl groups with excess β-mercaptoethanol to prevent off-target modifications .
Q. What analytical strategies validate the purity and structural integrity of this compound after long-term storage?
- NMR spectroscopy : Detect PEG oxidation by monitoring ethylene glycol proton shifts (δ 3.5–3.7 ppm).
- Mass spectrometry : Identify hydrolyzed byproducts (e.g., -C6-OH) with a +16 Da mass shift.
- HPLC-UV : Compare retention times against a fresh reference standard .
Methodological Challenges and Solutions
Q. How can researchers address low PROTAC-cell membrane permeability linked to this compound’s hydrophilicity?
- Structural modification : Replace PEG2 with a shorter spacer (e.g., PEG1) or introduce hydrophobic moieties (e.g., aryl groups).
- Delivery systems : Use liposomes or cell-penetrating peptides (CPPs) to enhance cellular uptake .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based PROTAC assays?
Q. How do researchers reconcile discrepancies between in silico predictions and experimental outcomes for this compound-containing PROTACs?
- Molecular dynamics (MD) simulations : Refine ternary complex models by incorporating solvation effects and flexible linker dynamics.
- Experimental validation : Perform SPR or ITC to measure binding affinities and compare with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
